Cas no 5628-65-9 (Methyl 6-methoxy-2,3-dimethylbenzoate)

Methyl 6-methoxy-2,3-dimethylbenzoate structure
5628-65-9 structure
Product Name:Methyl 6-methoxy-2,3-dimethylbenzoate
CAS No:5628-65-9
MF:C11H14O3
MW:194.227063655853
CID:2169996
Update Time:2025-07-23

Methyl 6-methoxy-2,3-dimethylbenzoate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-methoxy-2,3-dimethylbenzoate
    • Methyl 2,3-dimethyl-6-methoxybenzoate
    • Inchi: 1S/C11H14O3/c1-7-5-6-9(13-3)10(8(7)2)11(12)14-4/h5-6H,1-4H3
    • InChI Key: VTUPEFSNVLARPN-UHFFFAOYSA-N
    • SMILES: O(C)C1C=CC(C)=C(C)C=1C(=O)OC

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 203
  • Topological Polar Surface Area: 35.5

Methyl 6-methoxy-2,3-dimethylbenzoate Pricemore >>

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Additional information on Methyl 6-methoxy-2,3-dimethylbenzoate

Methyl 6-methoxy-2,3-dimethylbenzoate (CAS No. 5628-65-9): A Comprehensive Overview in Modern Chemical Research

Methyl 6-methoxy-2,3-dimethylbenzoate, identified by its CAS number 5628-65-9, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This ester derivative of benzoic acid exhibits unique structural and functional properties that make it a valuable candidate for various applications, particularly in the synthesis of bioactive molecules and the development of novel therapeutic agents.

The chemical structure of Methyl 6-methoxy-2,3-dimethylbenzoate consists of a benzoate core substituted with two methyl groups at the 2 and 3 positions, and a methoxy group at the 6 position. This specific arrangement imparts distinct electronic and steric characteristics to the molecule, influencing its reactivity and potential biological activity. The presence of the methoxy group enhances the molecule's solubility in polar solvents, making it more amenable to various synthetic protocols and biological assays.

In recent years, Methyl 6-methoxy-2,3-dimethylbenzoate has garnered attention in the context of drug discovery and medicinal chemistry. Its structural features suggest potential utility as an intermediate in the synthesis of more complex pharmacophores. For instance, researchers have explored its use in constructing heterocyclic compounds, which are known to exhibit a wide range of biological activities. The dimethyl substitution pattern at the ortho positions relative to the methoxy group creates a rigid scaffold that can be further functionalized to target specific biological pathways.

One of the most compelling aspects of Methyl 6-methoxy-2,3-dimethylbenzoate is its role in the development of novel antimicrobial agents. Recent studies have demonstrated its efficacy against certain bacterial strains, particularly those resistant to conventional antibiotics. The methoxy group and methyl substituents contribute to its ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic processes. This makes it a promising candidate for further investigation in antibiotic resistance research.

The compound's potential also extends to anti-inflammatory applications. Preliminary studies indicate that derivatives of Methyl 6-methoxy-2,3-dimethylbenzoate may modulate inflammatory responses by interacting with specific enzymatic targets. The benzoate moiety is known to have anti-inflammatory properties, and the methoxy and dimethyl groups further enhance its binding affinity to relevant receptors. These findings open up new avenues for developing treatments for chronic inflammatory diseases.

Synthetic methodologies for Methyl 6-methoxy-2,3-dimethylbenzoate have been refined over time, enabling efficient production on both laboratory and industrial scales. Traditional approaches involve the esterification of 6-methoxy-2,3-dimethylsalicylic acid using methanol in the presence of an acid catalyst. However, modern techniques such as enzymatic catalysis offer a more sustainable and environmentally friendly alternative. These advancements not only improve yield but also reduce waste generation, aligning with green chemistry principles.

The spectroscopic properties of Methyl 6-methoxy-2,3-dimethylbenzoate have been thoroughly characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These data provide critical insights into its molecular structure and purity, ensuring consistency in experimental outcomes. High-resolution NMR spectroscopy has been particularly useful in confirming the stereochemistry of the molecule, which is essential for understanding its biological interactions.

In conclusion, Methyl 6-methoxy-2,3-dimethylbenzoate (CAS No. 5628-65-9) represents a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with applications ranging from antimicrobial agents to anti-inflammatory drugs. Ongoing research continues to uncover new therapeutic possibilities for this compound, underscoring its importance in modern chemical biology.

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